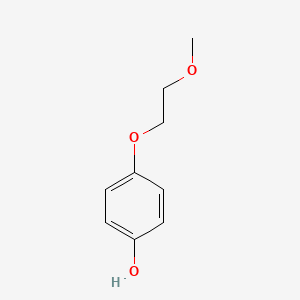

4-(2-Methoxyethoxy)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGIGWPNXVNZRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00536435 | |

| Record name | 4-(2-Methoxyethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00536435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51980-60-0 | |

| Record name | 4-(2-Methoxyethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51980-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methoxyethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00536435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methoxyethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Methoxyethoxy)phenol from 4-Hydroxyacetophenone

Abstract

This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway for converting 4-hydroxyacetophenone into 4-(2-Methoxyethoxy)phenol. This transformation is of significant interest to researchers in medicinal chemistry and materials science, where substituted phenols serve as critical building blocks. The proposed strategy is a two-step process meticulously designed for clarity, reproducibility, and efficiency. The synthesis commences with the Dakin oxidation of 4-hydroxyacetophenone to yield the key intermediate, hydroquinone. This is followed by a controlled mono-Williamson ether synthesis to introduce the 2-methoxyethoxy side chain. This document elaborates on the mechanistic underpinnings of each reaction, provides detailed, step-by-step experimental protocols, and discusses the critical parameters that govern reaction outcomes, including selectivity and yield. The guide is structured to serve as a practical and authoritative resource for scientists engaged in complex organic synthesis.

Introduction and Strategic Overview

This compound is a substituted phenol derivative whose structure is valuable in various industrial applications, including the synthesis of pharmaceuticals and specialty polymers.[1] Its utility stems from the combination of a reactive phenolic hydroxyl group and an ether linkage that imparts specific solubility and electronic properties. While various synthetic routes to substituted phenols exist, this guide focuses on a logical and accessible pathway starting from the readily available and cost-effective reagent, 4-hydroxyacetophenone.

The core challenge lies in transforming the acetyl group of the starting material into a hydroxyl group and subsequently performing a selective etherification. A direct conversion is not feasible; therefore, a multi-step approach is necessary. After careful consideration of potential synthetic routes, we have identified a two-step strategy as the most reliable:

-

Oxidative C-C Bond Cleavage: The acetyl group of 4-hydroxyacetophenone is converted into a hydroxyl group via the Dakin oxidation, yielding hydroquinone. This reaction is a well-established method for transforming ortho- and para-hydroxylated aryl ketones into benzenediols.[2]

-

Selective Etherification: The resulting hydroquinone undergoes a mono-Williamson ether synthesis to introduce the 2-methoxyethoxy moiety. This step requires precise control to minimize the formation of the di-substituted byproduct.

This guide will dissect each of these steps, providing the scientific rationale behind procedural choices, detailed protocols, and visualization of the chemical transformations.

Synthetic Pathway and Mechanism

The overall synthetic transformation is depicted below. It leverages two classic named reactions in organic chemistry to achieve the target molecule efficiently.

Caption: Overall synthetic scheme from 4-hydroxyacetophenone.

Step 1: The Dakin Oxidation

The Dakin oxidation is an organic redox reaction in which a para-hydroxylated phenyl ketone reacts with hydrogen peroxide in a basic solution to form a benzenediol and a carboxylate.[2][3] In this synthesis, it efficiently converts the acetyl group of 4-hydroxyacetophenone into a hydroxyl group, yielding hydroquinone.

Mechanism: The reaction proceeds through a mechanism analogous to the Baeyer-Villiger oxidation.[2]

-

Nucleophilic Attack: The hydroperoxide anion, formed from the reaction of hydrogen peroxide with a base, acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the 4-hydroxyacetophenone.

-

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

-

Rearrangement and Ester Formation: The intermediate collapses, leading to the migration of the aryl group and the elimination of a hydroxide ion. This rearrangement results in the formation of a phenyl ester (4-hydroxyphenyl acetate).

-

Hydrolysis: The ester is then hydrolyzed under the basic reaction conditions to yield the final products: hydroquinone and an acetate salt.

Caption: Mechanistic workflow of the Dakin Oxidation.

Step 2: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide (or phenoxide) with a primary alkyl halide via an SN2 mechanism.[4][5] In this step, the goal is to achieve mono-etherification of hydroquinone.

Mechanism and Selectivity:

-

Deprotonation: A base, such as potassium carbonate, deprotonates one of the phenolic hydroxyl groups of hydroquinone to form a more nucleophilic phenoxide ion.

-

SN2 Attack: The phenoxide ion then acts as a nucleophile, attacking the primary carbon of the 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride) in a backside attack, displacing the halide leaving group.[6][7]

Controlling selectivity is paramount. The formation of the mono-ether product is favored over the di-ether by carefully managing the stoichiometry. Using a molar excess of hydroquinone relative to the alkylating agent ensures that the alkyl halide is more likely to encounter an unreacted hydroquinone molecule than a molecule of the mono-ether product.

Caption: Mechanistic workflow of the Williamson Ether Synthesis.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

Protocol for Step 1: Dakin Oxidation of 4-Hydroxyacetophenone

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 4-Hydroxyacetophenone | 136.15 | 13.6 g | 0.10 | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 0.20 | 2.0 |

| Hydrogen Peroxide (H₂O₂) | 34.01 | 11.3 mL | 0.11 | 1.1 |

| Deionized Water | 18.02 | 150 mL | - | - |

| Hydrochloric Acid (HCl) | 36.46 | As needed | - | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 13.6 g (0.10 mol) of 4-hydroxyacetophenone and 8.0 g (0.20 mol) of sodium hydroxide in 100 mL of deionized water. Cool the resulting solution to 10-15 °C in an ice bath.

-

While stirring vigorously, add 11.3 mL of 30% aqueous hydrogen peroxide (0.11 mol) dropwise to the solution, ensuring the temperature does not exceed 25 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify to pH ~4 with concentrated hydrochloric acid.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude hydroquinone as a solid.

-

The crude product can be purified by recrystallization from hot water or a suitable solvent system like toluene/heptane.

Protocol for Step 2: Mono-Williamson Ether Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Hydroquinone | 110.11 | 22.0 g | 0.20 | 2.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 13.8 g | 0.10 | 1.0 |

| 2-Chloro-1-methoxyethane | 94.54 | 9.5 g | 0.10 | 1.0 |

| Acetone | 58.08 | 250 mL | - | - |

Procedure:

-

To a 500 mL three-neck flask equipped with a reflux condenser and a magnetic stirrer, add 22.0 g (0.20 mol) of hydroquinone, 13.8 g (0.10 mol) of anhydrous potassium carbonate, and 250 mL of acetone.

-

Heat the suspension to reflux with vigorous stirring.

-

Slowly add 9.5 g (0.10 mol) of 2-chloro-1-methoxyethane to the refluxing mixture over a period of 1 hour using a dropping funnel.

-

Maintain the reaction at reflux for 24 hours. Monitor the reaction's progress by TLC, observing the consumption of the limiting reagent and the formation of the product.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain a crude oil or solid.

-

The crude product will be a mixture of unreacted hydroquinone, the desired mono-ether, and the di-ether byproduct. Dissolve the residue in ethyl acetate and wash with a 5% aqueous NaOH solution to remove unreacted hydroquinone.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value |

| IUPAC Name | This compound[8] |

| Molecular Formula | C₉H₁₂O₃[8] |

| Molecular Weight | 168.19 g/mol [8] |

| Appearance | White solid[1] |

| CAS Number | 51980-60-0[1] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the ethoxy chain, and the methoxy group protons. The phenolic -OH proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR will show characteristic peaks for the aromatic carbons (including two oxygen-substituted carbons) and the three aliphatic carbons of the side chain.

-

IR Spectroscopy: An infrared spectrum will display a broad absorption band for the phenolic O-H stretch (~3300 cm⁻¹) and strong C-O stretching bands for the aryl ether and alkyl ether linkages (~1230 cm⁻¹ and ~1120 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

This guide outlines a scientifically grounded and practical synthetic route for the preparation of this compound from 4-hydroxyacetophenone. The two-step sequence, involving a Dakin oxidation followed by a controlled Williamson ether synthesis, represents an efficient and scalable method. The key to success, particularly in the second step, lies in the careful control of stoichiometry to maximize the yield of the desired mono-alkylated product. The protocols and mechanistic insights provided herein are intended to equip researchers with the necessary information to confidently execute this synthesis and adapt it for their specific applications in drug discovery and materials development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Dakin oxidation - Wikipedia [en.wikipedia.org]

- 3. expertsmind.com [expertsmind.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | C9H12O3 | CID 13313561 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-Methoxyethoxy)phenol: Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methoxyethoxy)phenol is a phenolic ether that holds potential as a versatile building block in various scientific and industrial fields. Its unique structure, incorporating a phenol, an ether linkage, and a terminal methoxy group, imparts a specific set of physicochemical properties that make it a target of interest for applications ranging from polymer science to cosmetic formulations and pharmaceutical synthesis. This technical guide provides a comprehensive overview of the known chemical properties and structural features of this compound, alongside a discussion of its potential synthetic routes and applications, based on available scientific literature and chemical data.

Chemical Structure and Identifiers

This compound is characterized by a phenol ring where the hydroxyl group is para to a 2-methoxyethoxy substituent. This arrangement of functional groups is key to its chemical behavior and potential utility.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 51980-60-0[1][2][3][4][5] |

| Molecular Formula | C₉H₁₂O₃[1][3][4][5] |

| Molecular Weight | 168.19 g/mol [1][3][4][5] |

| InChI | InChI=1S/C9H12O3/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,10H,6-7H2,1H3[1] |

| InChIKey | NIGIGWPNXVNZRK-UHFFFAOYSA-N[1] |

| SMILES | COCCOC1=CC=C(C=C1)O[1] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited in publicly available literature. The information below is a combination of data from supplier specifications and computed values.

| Property | Value | Source |

| Appearance | White solid[3][4] | Chem-Impex[3][4] |

| Storage Conditions | Store at 0-8 °C[3][4] | Chem-Impex[3][4] |

| Purity | ≥ 98% (by NMR) | Chem-Impex (supplier data)[3] |

| XLogP3 | 1.4 | Computed by PubChem[1] |

| Hydrogen Bond Donor Count | 1 | Computed by PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | Computed by PubChem[1] |

| Rotatable Bond Count | 4 | Computed by PubChem[1] |

| Melting Point | No data available | Angene Chemical SDS[2] |

| Boiling Point | No data available | Angene Chemical SDS[2] |

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not readily found in the surveyed literature, its structure strongly suggests that a Williamson ether synthesis would be a primary and effective method for its preparation.[6][7] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The most logical approach involves the reaction of hydroquinone (a dihydric phenol) with a suitable 2-methoxyethoxy electrophile under basic conditions. The phenolic hydroxyl groups of hydroquinone are acidic and can be deprotonated by a base to form a phenoxide, which then acts as a nucleophile.

The key steps in this proposed synthesis are:

-

Deprotonation of Hydroquinone: Hydroquinone is treated with a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to generate the sodium or potassium salt of the hydroquinonate monoanion. The choice of base and reaction conditions can influence the degree of deprotonation (mono- vs. di-anion).

-

Nucleophilic Attack: The resulting phenoxide then undergoes an Sₙ2 reaction with a 2-methoxyethoxy halide, such as 2-chloroethyl methyl ether or 2-bromoethyl methyl ether. The phenoxide attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

-

Work-up and Purification: The reaction mixture is then worked up to neutralize any remaining base and remove inorganic salts. The crude product can be purified by techniques such as recrystallization or column chromatography to yield pure this compound.

It is crucial to control the stoichiometry of the reactants to favor monosubstitution and minimize the formation of the disubstituted diether byproduct, 1,4-bis(2-methoxyethoxy)benzene.

Spectroscopic Characterization

Authentic, detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. However, based on the known structure, a theoretical analysis of the expected spectral features can be provided as a guide for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the ethoxy group, and the methyl protons. The aromatic protons on the substituted ring would likely appear as two sets of doublets (an AA'BB' system) in the range of 6.7-7.0 ppm. The methylene protons adjacent to the phenolic oxygen and the other methylene group would likely appear as triplets around 4.0 ppm and 3.7 ppm, respectively. The terminal methyl group protons would be a singlet at approximately 3.4 ppm. A broad singlet corresponding to the phenolic hydroxyl proton would also be present, with its chemical shift being dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals for the aromatic carbons, with the carbon attached to the phenolic oxygen (ipso-carbon) being the most deshielded (around 150-155 ppm). The carbon attached to the ether linkage would also be significantly deshielded. The two methylene carbons of the ethoxy group would appear in the 60-70 ppm region, and the terminal methyl carbon would be observed around 59 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by:

-

A broad O-H stretching band for the phenolic hydroxyl group in the region of 3200-3500 cm⁻¹.

-

C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹ and for the aliphatic parts (methylene and methyl groups) just below 3000 cm⁻¹.

-

Aromatic C=C stretching bands in the 1500-1600 cm⁻¹ region.

-

A strong C-O stretching band for the aryl ether linkage around 1230 cm⁻¹ and for the alkyl ether around 1120 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak [M]⁺ would be expected at m/z = 168. Key fragmentation patterns would likely involve cleavage of the ether bonds. A prominent fragment would be expected from the cleavage of the C-O bond of the ethoxy group, leading to ions corresponding to the loss of the methoxyethoxy group or parts of it.

Potential Applications

While specific, documented applications in drug development are sparse, the chemical structure of this compound suggests its utility in several areas.

Pharmaceutical Intermediate

Its bifunctional nature (a nucleophilic hydroxyl group and an ether chain) makes it a suitable intermediate for the synthesis of more complex molecules.[3] The phenolic hydroxyl can be further functionalized, for example, to create other ethers or esters, which are common moieties in active pharmaceutical ingredients.

Cosmetic Formulations

Phenolic compounds are well-known for their antioxidant properties. This compound is suggested for use in cosmetic formulations as an antioxidant and stabilizer, helping to protect skincare products from oxidative degradation and potentially offering protective effects against oxidative stress on the skin.[3]

Polymer Chemistry

The phenolic group allows this molecule to act as a monomer in the production of specialty polymers.[3] It can be incorporated into polymer backbones, such as those of polyesters or polycarbonates, to modify the properties of the resulting materials, for instance, by enhancing thermal stability or introducing specific functionalities.

Safety and Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.

-

Hazard Statements:

-

Precautionary Statements:

Detailed toxicological studies on this compound are not widely available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Conclusion

This compound is a chemical compound with a structure that suggests a range of potential applications, particularly as an intermediate in organic synthesis and as a functional component in materials and cosmetic formulations. While there is a significant lack of in-depth, publicly available experimental data on its physicochemical properties, spectroscopic characterization, and specific applications, this guide provides a foundational understanding based on its chemical nature and data from chemical suppliers. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential in drug development and other scientific disciplines.

References

- 1. This compound | C9H12O3 | CID 13313561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. angenechemical.com [angenechemical.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 51980-60-0 | 4-(2-Methoxy-ethoxy)-phenol - Synblock [synblock.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Characterization of 4-(2-Methoxyethoxy)phenol: A Predictive and Methodological Guide

Section 1: Preamble and Structural Elucidation

In the landscape of pharmaceutical intermediates and fine chemicals, precise molecular characterization is the bedrock of quality, safety, and efficacy. This guide provides an in-depth technical overview of the spectroscopic signature of 4-(2-Methoxyethoxy)phenol . As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the scientific reasoning behind spectroscopic prediction, methodological choices, and data interpretation.

A critical first step in any analysis is the unambiguous identification of the analyte. The topic of this guide is This compound , whose structure is confirmed by its IUPAC name, CAS number, and molecular formula.[1]

-

IUPAC Name: this compound

-

CAS Number: 51980-60-0

-

Molecular Formula: C₉H₁₂O₃

-

Molecular Weight: 168.19 g/mol [1]

-

Structure:

It is imperative to distinguish this molecule from a similarly named isomer, 4-(2-methoxyethyl)phenol (CAS 56718-71-9, C₉H₁₂O₂). The latter features a carbon-carbon bond between the ethyl group and the aromatic ring, whereas our target compound, this compound, possesses an ether linkage at this position. This structural difference fundamentally alters the expected spectroscopic data.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of an organic molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular skeleton and identify the nature and connectivity of each atom.

Expertise & Experience: Predicted Spectral Analysis

Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra with a high degree of confidence.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

The ¹H NMR spectrum is anticipated to show five distinct signals. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic molecules, though the phenolic proton's visibility and chemical shift can be influenced by solvent choice and sample concentration.[2][3]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.85 | AA'BB' System | 4H | Ar-H | The aromatic protons form a classic AA'BB' spin system due to para-substitution. The protons ortho to the -OH group (positions 2, 6) will be slightly upfield from those ortho to the ether linkage (positions 3, 5) due to differences in electron-donating character. |

| ~ 5.5 - 6.5 | Singlet (broad) | 1H | OH | The phenolic proton is acidic and its signal is often broad due to chemical exchange. Its chemical shift is highly dependent on solvent, temperature, and concentration. |

| ~ 4.08 | Triplet | 2H | Ar-O-CH₂ - | These protons are adjacent to an oxygen atom and a methylene group, resulting in a downfield shift and a triplet splitting pattern (J ≈ 5 Hz). |

| ~ 3.75 | Triplet | 2H | -CH₂ -O-CH₃ | These protons are adjacent to the other methylene group and the terminal methoxy group's oxygen, appearing as a triplet (J ≈ 5 Hz). |

| ~ 3.45 | Singlet | 3H | -OCH₃ | The methyl protons are shielded by the adjacent oxygen and exist in a unique chemical environment, resulting in a singlet. |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to display seven distinct signals for the nine carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 153 | C -OH (C1) | The carbon directly attached to the phenolic oxygen is significantly deshielded. |

| ~ 152 | C -O-CH₂ (C4) | The carbon bearing the ether linkage is also strongly deshielded. |

| ~ 116.5 | C H (C3, C5) | Aromatic carbons ortho to the ether linkage. |

| ~ 115.5 | C H (C2, C6) | Aromatic carbons ortho to the hydroxyl group. |

| ~ 69.5 | Ar-O-C H₂- | Aliphatic carbon deshielded by the aromatic ether oxygen. |

| ~ 68.5 | -C H₂-O-CH₃ | Aliphatic carbon deshielded by the second ether oxygen. |

| ~ 59.0 | -OC H₃ | The terminal methoxy carbon. |

Trustworthiness: Experimental Protocol for NMR Data Acquisition

To generate reliable and reproducible NMR data, a rigorous and standardized protocol is essential. This self-validating system ensures that observed spectral features are genuine properties of the analyte, not artifacts of sample preparation or instrument setup.[4][5]

-

Sample Preparation: a. Weigh 5-10 mg of this compound into a clean, dry vial.[6] b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The solvent must fully dissolve the sample to ensure a homogeneous solution.[3][5] c. For quantitative analysis or precise chemical shift referencing, add tetramethylsilane (TMS) as an internal standard (0.03% v/v), although referencing to the residual solvent peak is also common.[7] d. Vortex the vial until the sample is completely dissolved. e. Using a Pasteur pipette plugged with a small amount of glass wool or Kimwipe, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4][5] f. Ensure the final sample height in the tube is approximately 4-5 cm to optimize interaction with the spectrometer's radiofrequency coils.[4][5]

-

Instrument Setup & Acquisition (400 MHz Spectrometer): a. Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. b. Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, which is critical for high resolution. c. For ¹H NMR: Utilize a standard single-pulse experiment. Acquire 16-32 scans with a relaxation delay of 1-2 seconds. d. For ¹³C NMR: Utilize a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, acquire 1024-4096 scans with a relaxation delay of 2 seconds to ensure adequate signal-to-noise.[8]

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Perform phase correction and baseline correction to the resulting spectrum. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H).[7] d. Integrate the ¹H signals to determine the relative proton ratios.

Visualization: NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

Section 3: Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Predicted IR Absorptions

The structure of this compound contains several IR-active functional groups. An Attenuated Total Reflectance (ATR) measurement would be the most straightforward acquisition method.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |

| 3550 - 3200 | Strong, Broad | O-H stretch | Phenolic -OH | The broadness of this peak is a hallmark of hydrogen bonding, a key feature of phenols.[9] |

| ~ 3030 | Medium | C-H stretch | Aromatic C-H | This absorption above 3000 cm⁻¹ is characteristic of sp²-hybridized C-H bonds in the benzene ring.[9] |

| 2950 - 2850 | Medium | C-H stretch | Aliphatic C-H | These signals arise from the sp³-hybridized C-H bonds in the methoxy and ethoxy groups.[9] |

| 1700 - 1500 | Medium, Multiple | C=C stretch | Aromatic Ring | The benzene ring exhibits characteristic stretching vibrations in this region, often appearing as a pair of sharp peaks. |

| ~ 1250 | Strong | C-O stretch | Aryl-Alkyl Ether | The stretching of the C-O bond between the aromatic ring and the ethoxy group is expected to be a strong, prominent peak. |

| ~ 1120 | Strong | C-O stretch | Dialkyl Ether | The stretching of the C-O bond within the methoxyethyl moiety will also produce a strong absorption. |

| 860 - 680 | Strong | C-H bend | Aromatic C-H | Out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern. |

Trustworthiness: Experimental Protocol for ATR-FTIR Data Acquisition

ATR-FTIR is a rapid and reliable technique that requires minimal sample preparation.[10] The following protocol ensures high-quality, reproducible spectra.[11][12]

-

Instrument Preparation: a. Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[12] b. Clean the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.[11]

-

Background Collection: a. With the clean, empty ATR crystal in position, collect a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.[12]

-

Sample Analysis: a. Place a small amount of the this compound sample (typically 1-2 mg of solid) directly onto the center of the ATR crystal.[12] b. Lower the integrated pressure arm to apply consistent pressure, ensuring firm and uniform contact between the sample and the crystal. Good contact is essential for a strong, high-quality spectrum.[10][13] c. Initiate the sample scan.

-

Data Acquisition Parameters: a. Scan Range: 4000–400 cm⁻¹ b. Resolution: 4 cm⁻¹ c. Number of Scans: Co-add 32 to 64 scans to achieve an excellent signal-to-noise ratio.[12]

-

Post-Analysis: a. After the measurement is complete, retract the pressure arm and carefully remove the sample. b. Clean the ATR crystal thoroughly with isopropanol or ethanol to prepare for the next sample.[11]

Visualization: ATR-FTIR Experimental Workflow

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Section 4: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can be used for structural confirmation.

Expertise & Experience: Predicted Mass Spectrum (Electron Ionization)

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method.

-

Molecular Ion (M⁺•): The molecular formula is C₉H₁₂O₃. The predicted exact mass is 168.0786 g/mol .[1] The EI mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) of 168. Aromatic systems often produce a relatively stable molecular ion, so this peak is expected to be clearly visible.[14]

-

Key Fragmentation Pathways: Fragmentation in EI-MS is driven by the formation of the most stable cations. For this molecule, cleavage will be dominated by the ether linkages.

-

Alpha-Cleavage: The most favorable cleavages occur at the bonds alpha to the oxygen atoms.

-

Loss of •CH₂OCH₃ (m/z 123): Cleavage of the C-C bond in the ethoxy chain would result in the loss of a methoxymethyl radical (•CH₂OCH₃, mass 45), yielding a stable phenoxy-methyl cation fragment at m/z 123 .

-

Formation of the Hydroxytropylium Ion (m/z 107): A common rearrangement for phenols and benzyl ethers can lead to the formation of the very stable hydroxytropylium ion at m/z 107 .

-

Formation of the Phenoxy Cation (m/z 93): Loss of the entire methoxyethoxy side chain as a radical would lead to a phenoxy cation at m/z 93 .

-

Formation of the Methoxyethyl Cation (m/z 59): Cleavage of the aryl C-O bond could produce a methoxyethyl cation, [CH₂CH₂OCH₃]⁺, at m/z 59 .

-

Summary of Predicted Key Fragments:

| m/z Value | Proposed Fragment Structure | Rationale |

| 168 | [C₉H₁₂O₃]⁺• | Molecular Ion (M⁺•) |

| 123 | [HOC₆H₄OCH₂]⁺ | Loss of •CH₂OCH₃ radical via alpha-cleavage. |

| 107 | [C₇H₇O]⁺ | Formation of stable hydroxytropylium ion. |

| 93 | [C₆H₅O]⁺ | Loss of the entire side chain. |

| 59 | [C₃H₇O]⁺ | Methoxyethyl cation. |

Trustworthiness: Experimental Protocol for GC-MS Data Acquisition

This protocol provides a robust framework for the analysis of phenolic compounds, ensuring good chromatographic separation and clear mass spectral data.[15][16]

-

Sample Preparation: a. Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Derivatization (Optional but Recommended): a. The free phenolic hydroxyl group can cause peak tailing in gas chromatography. To improve chromatographic performance, derivatization is often employed.[15][17] b. A common method is silylation: React the sample with a silylating agent (e.g., BSTFA with 1% TMCS) to convert the polar -OH group into a nonpolar -OSi(CH₃)₃ group. This increases volatility and reduces tailing.[17]

-

GC-MS Instrument Parameters: a. GC Column: A standard nonpolar or mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.[18] b. Injection: Inject 1 µL of the sample solution in splitless mode to maximize sensitivity.[17][18] c. Carrier Gas: Helium at a constant flow rate of ~1 mL/min. d. Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of ~280 °C. This program allows for the separation of any potential impurities from the main analyte peak. e. MS Parameters (EI): i. Ionization Energy: 70 eV (standard for library matching). ii. Mass Range: Scan from m/z 40 to 400. iii. Source Temperature: ~230 °C.

Visualization: GC-MS Experimental Workflow

Caption: Workflow for GC-MS analysis.

Section 5: Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound using NMR, IR, and MS. While experimental data is not widely published, the principles of spectroscopy allow for a detailed and reliable forecast of the compound's spectral signature. The provided protocols represent industry-standard methodologies designed to produce high-quality, reproducible data for structural confirmation and purity assessment. By synthesizing predictive analysis with robust experimental design, researchers, scientists, and drug development professionals are well-equipped to confidently identify and characterize this important chemical entity.

References

- 1. This compound | C9H12O3 | CID 13313561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. depts.washington.edu [depts.washington.edu]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. sites.bu.edu [sites.bu.edu]

- 5. research.reading.ac.uk [research.reading.ac.uk]

- 6. scribd.com [scribd.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. agilent.com [agilent.com]

- 11. utsc.utoronto.ca [utsc.utoronto.ca]

- 12. Analytical Method Development: ATR-FTIR Method SOP – V 2.0 – SOP Guide for Pharma [pharmasop.in]

- 13. m.youtube.com [m.youtube.com]

- 14. whitman.edu [whitman.edu]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to 4-(2-Methoxyethoxy)phenol (CAS 51980-60-0)

Abstract

This guide provides a comprehensive technical overview of 4-(2-Methoxyethoxy)phenol, identified by CAS number 51980-60-0. While the advanced structural requirements of the user request—such as signaling pathways—are more typical for complex pharmacologically active molecules, this document adapts that framework to provide a rigorous scientific profile of this important chemical intermediate. We will delve into its physicochemical properties, established synthesis protocols, and diverse applications, particularly its role as a versatile building block in the pharmaceutical, cosmetic, and polymer industries. The causality behind its utility, grounded in its unique phenolic and ether functionalities, will be a central theme. All data and protocols are supported by authoritative sources to ensure scientific integrity and practical applicability.

Core Identity and Physicochemical Profile

This compound is an organic compound characterized by a phenol ring substituted at the para (4-position) with a 2-methoxyethoxy group.[1] This structure, featuring both a reactive phenolic hydroxyl group and a stable ether linkage, dictates its chemical behavior and wide-ranging utility.[2]

Chemical Structure and Identifiers

-

IUPAC Name: this compound[3]

-

CAS Number: 51980-60-0[3]

-

Molecular Formula: C₉H₁₂O₃[1]

-

Synonyms: 4-(2-Methoxy-ethoxy)-phenol, p-(2-Methoxyethoxy)phenol[1][3]

Physicochemical Properties

The compound's physical and chemical data are crucial for its handling, storage, and application in synthesis and formulation. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White solid | [1] |

| Molecular Weight | 168.19 g/mol | [1][3] |

| Molecular Formula | C₉H₁₂O₃ | [1] |

| Purity | ≥ 95-98% (typical) | [1][4] |

| XLogP3 (LogP) | 1.4 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Polar Surface Area (PSA) | 38.7 Ų | [3] |

| Storage Conditions | Store at 0-8 °C in an inert atmosphere | [1][5] |

Synthesis and Manufacturing Insights

The synthesis of this compound is not publicly detailed in a standardized, step-by-step protocol across general chemical literature. However, its structure strongly suggests a synthesis pathway based on fundamental, well-established organic reactions. The most logical and industrially scalable approach is the Williamson ether synthesis.

Conceptual Synthesis Workflow: Williamson Ether Synthesis

This method involves the reaction of a phenoxide ion with a primary alkyl halide. The causality is straightforward: the hydroxyl proton of a phenol is acidic and can be removed by a base to form a potent nucleophile (phenoxide), which then displaces a halide from an electrophilic carbon center.

Workflow Diagram:

References

An In-depth Technical Guide to Determining the Solubility of 4-(2-Methoxyethoxy)phenol in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 4-(2-Methoxyethoxy)phenol in various organic solvents. The content herein is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible experimental design.

Introduction: The Critical Role of Solubility in Scientific Research

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate like this compound is a fundamental physicochemical property that governs its behavior in various chemical processes.[1][2] Accurate solubility data is paramount for drug formulation, synthesis, purification, and crystallization.[1][2] In the context of drug discovery and development, poor solubility can lead to unpredictable in vitro results, diminished bioavailability, and underestimated toxicity, ultimately hindering a drug candidate's success.[3] This guide will provide the necessary theoretical and practical knowledge to accurately determine the solubility of this compound.

Physicochemical Properties of this compound

Before delving into solubility determination, it is crucial to understand the physicochemical properties of the solute, this compound.

| Property | Value | Source |

| Molecular Formula | C9H12O3 | [4] |

| Molecular Weight | 168.19 g/mol | [4] |

| Appearance | White solid | [5] |

| CAS Number | 51980-60-0 | [4][5] |

Note: The closely related compound 4-(2-Methoxyethyl)phenol has a reported melting point of 42-45 °C.[6] It is essential for the researcher to verify the melting point of their specific sample of this compound.

The structure of this compound, featuring a phenol group and an ether linkage, suggests it has both hydrogen bond donor (the phenolic hydroxyl group) and acceptor (the ether oxygens and the hydroxyl oxygen) capabilities. This duality will significantly influence its interaction with different organic solvents. The principle of "like dissolves like" is a useful starting point for predicting solubility behavior.[7][8] Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes.

Theoretical Framework for Solubility

While experimental determination is the gold standard, theoretical models can provide valuable predictions and insights into solubility.

The solubility of a solid in a liquid is governed by thermodynamic principles. A new activity coefficient model can be developed from the excess Gibbs free energy, considering factors like dielectric constants and Hildebrand solubility parameters of the solute and solvent.[9] Machine learning models informed by thermodynamics are also emerging as powerful tools for predicting the solubility of pharmaceuticals.[10]

Hansen Solubility Parameters are a powerful tool for predicting the miscibility of materials.[11][12] They are based on the principle that "like dissolves like" by quantifying the intermolecular forces between molecules.[11] Each molecule is assigned three parameters:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.[11]

By comparing the HSP values of this compound with those of various organic solvents, a researcher can predict which solvents are most likely to be effective. A smaller "distance" between the HSPs of the solute and solvent in "Hansen space" indicates a higher likelihood of dissolution.[11]

Experimental Determination of Solubility

The following section details the "gold standard" method for determining thermodynamic (equilibrium) solubility: the shake-flask method.[13][14]

The shake-flask method is widely recognized for its reliability in measuring equilibrium solubility.[13]

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (ensure purity is known)

-

A range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) of a suitable grade

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

Protocol:

-

Preparation of Solvent: Prepare the desired organic solvents.

-

Addition of Excess Solute: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The mixtures should be agitated for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to perform a time-to-equilibrium study to determine the optimal shaking time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

Workflow for the Shake-Flask Method

Caption: A flowchart of the shake-flask method for solubility determination.

For higher throughput screening or when only small amounts of the compound are available, alternative methods can be employed.

-

Temperature Variation (Crystal-Clear Point) Method: In this method, a suspension of known composition is gradually heated until all the solid dissolves. The temperature at which the solution becomes clear is the clear point, which corresponds to a point on the solubility curve.[15]

-

Solvent Addition Method: At a constant temperature, a solvent is incrementally added to a suspension of the solute until all the solid dissolves. The concentration at this "clear point" represents the solubility.[15][16] This method is particularly useful for determining solubility in mixed solvent systems.[16]

Logical Relationship of Solubility Determination Methods

Caption: Relationship between different methods for determining solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table.

Table of Expected Solubility Data for this compound

| Solvent | Polarity Index | Hydrogen Bonding | Solubility at 25°C (mg/mL) |

| Hexane | 0.1 | Non-polar, aprotic | To be determined |

| Toluene | 2.4 | Non-polar, aprotic | To be determined |

| Ethyl Acetate | 4.4 | Polar, aprotic | To be determined |

| Acetone | 5.1 | Polar, aprotic | To be determined |

| Ethanol | 4.3 | Polar, protic | To be determined |

| Methanol | 5.1 | Polar, protic | To be determined |

| Water | 10.2 | Polar, protic | To be determined |

The results should be interpreted in the context of the solvent properties and the structure of this compound. For instance, higher solubility would be expected in polar solvents capable of hydrogen bonding, such as ethanol and methanol, due to favorable interactions with the phenol and ether functionalities of the solute. Conversely, lower solubility would be anticipated in non-polar solvents like hexane.

Safety Precautions

This compound is classified as a hazardous substance. It may cause skin and serious eye irritation, and may cause respiratory irritation.[4][17] It is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17][18][19] Always consult the Safety Data Sheet (SDS) before handling.[18][19][20]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. This compound | C9H12O3 | CID 13313561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-(2-甲氧基乙基)苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chem.ws [chem.ws]

- 8. youtube.com [youtube.com]

- 9. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. tandfonline.com [tandfonline.com]

- 15. crystallizationsystems.com [crystallizationsystems.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. cloudfront.zoro.com [cloudfront.zoro.com]

An In-depth Technical Guide to the Potential Biological Activities of 4-(2-Methoxyethoxy)phenol

Introduction

4-(2-Methoxyethoxy)phenol is an organic compound characterized by a phenol ring substituted with a methoxyethoxy group at the para position.[1] While its primary documented applications are in the industrial realm, particularly as an antioxidant and preservative in cosmetic formulations and as a key intermediate in the synthesis of various pharmaceuticals, its structural features suggest a compelling potential for a range of biological activities.[2] This guide provides a comprehensive exploration of these potential activities, grounded in the established biological profiles of structurally analogous compounds.

Phenolic compounds, as a broad class, are renowned for their diverse pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5][6] The presence of a hydroxyl group directly attached to the aromatic ring is a cornerstone of this activity, enabling the donation of a hydrogen atom to neutralize free radicals.[7] Furthermore, the methoxy substituent is a common motif in many biologically active natural phenols, often modulating their potency and metabolic stability.[8][9][10]

This document will delve into the theoretical framework and provide actionable experimental protocols for investigating the antioxidant, anti-inflammatory, antimicrobial, and potential neuroactive properties of this compound. The methodologies are designed to be robust and self-validating, providing researchers and drug development professionals with a solid foundation for their investigations.

Potential Antioxidant Activity

The phenolic hydroxyl group is a strong predictor of antioxidant capacity.[7] This activity is primarily attributed to the ability to scavenge free radicals, a key process in mitigating oxidative stress implicated in numerous pathological conditions.

Scientific Rationale

The antioxidant potential of phenolic compounds is well-established.[11][12] The methoxy group on the benzene ring can further enhance this activity.[7] Structurally related methoxyphenols have demonstrated significant antioxidant effects in various assays.[8][13] Therefore, it is hypothesized that this compound will exhibit radical scavenging and reducing activities.

Experimental Protocols

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[3][13]

-

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Create a series of dilutions of the stock solution.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 50 µL of each dilution to 150 µL of the DPPH solution.

-

Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (methanol).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

-

Principle: This method assesses the antioxidant capacity of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, resulting in the formation of a colored ferrous-tripyridyltriazine complex.[7][13]

-

Procedure:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C.

-

Add 10 µL of the test compound, standard (FeSO₄·7H₂O), or blank to 190 µL of the FRAP reagent in a 96-well plate.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

Construct a standard curve using the ferrous sulfate standard and express the results as Fe²⁺ equivalents.

-

Data Presentation

| Compound | DPPH IC50 (µM) | FRAP Value (µmol Fe²⁺/µmol) |

| This compound (Hypothetical) | To be determined | To be determined |

| Eugenol[10] | 25.5 | 1.8 |

| Vanillin[10] | >1000 | 0.5 |

| Ascorbic Acid (Control) | 8.7 | 2.0 |

Potential Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. Phenolic compounds are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.[6][12][14][15]

Scientific Rationale

Numerous methoxyphenol derivatives have demonstrated potent anti-inflammatory properties.[8][13][16] For instance, 2-Methoxy-4-vinylphenol has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production by suppressing the expression of inducible nitric oxide synthase (iNOS).[16] Given these precedents, this compound is a promising candidate for possessing anti-inflammatory activity.

Experimental Protocols

-

Principle: This assay measures the ability of a compound to inhibit the production of NO, a key pro-inflammatory mediator, in macrophage cells stimulated with LPS.

-

Procedure:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Determine cell viability using the MTT assay to rule out cytotoxicity.

-

-

Principle: This experiment quantifies the inhibitory effect of the test compound on the secretion of key pro-inflammatory cytokines, TNF-α and IL-6, from LPS-stimulated macrophages.

-

Procedure:

-

Follow the same cell culture and treatment protocol as for the NO inhibition assay.

-

After the 24-hour incubation period, collect the cell culture supernatants.

-

Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.

-

Signaling Pathway Visualization

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Potential Antimicrobial Activity

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Phenolic compounds have a long history of use as antiseptics and have been shown to possess broad-spectrum antimicrobial activity.[5]

Scientific Rationale

The antimicrobial properties of various natural and synthetic phenols are well-documented.[9][10][17][18] Their mechanism of action often involves disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.[17] The structural similarities of this compound to known antimicrobial phenols suggest its potential as an antimicrobial agent.[18]

Experimental Protocols

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in a significant reduction in bacterial density.

-

Procedure:

-

Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

-

Perform a broth microdilution assay in a 96-well plate.

-

Prepare two-fold serial dilutions of this compound in the appropriate broth medium.

-

Inoculate each well with a standardized microbial suspension.

-

Incubate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration with no visible turbidity.

-

To determine the MBC, subculture aliquots from the clear wells onto agar plates and incubate. The MBC is the lowest concentration that shows no growth.

-

Experimental Workflow Visualization

Caption: Workflow for MIC and MBC determination.

Potential Neuroactive Properties

The structural relationship of this compound to known centrally acting muscle relaxants like mephenesin warrants an investigation into its potential effects on the central nervous system.[19][20][21][22][23]

Scientific Rationale

Mephenesin, a cresol glyceryl ether, produces muscle relaxation by acting on the central nervous system.[22] Although its use is limited due to a short duration of action and a low therapeutic index, its derivatives have led to the development of other important drugs.[20] Given the structural similarities, this compound could potentially interact with neuronal targets, such as NMDA receptors, which are known targets of mephenesin.[21][23]

Proposed In Vitro and In Vivo Studies

-

In Vitro:

-

Receptor Binding Assays: Evaluate the binding affinity of this compound to a panel of CNS receptors, including NMDA, GABA-A, and glycine receptors.

-

Electrophysiology: Use patch-clamp techniques on cultured neurons to assess the compound's effects on ion channel activity.

-

-

In Vivo (Rodent Models):

-

Rotarod Test: To assess motor coordination and potential muscle relaxant effects.

-

Open Field Test: To evaluate general locomotor activity and potential sedative or anxiolytic effects.

-

Hot Plate Test: To screen for potential analgesic properties.

-

Conclusion

While direct biological data for this compound is currently sparse, a thorough analysis of its chemical structure and the activities of related compounds provides a strong foundation for hypothesizing its potential as a bioactive agent. The proposed antioxidant, anti-inflammatory, antimicrobial, and neuroactive properties are all plausible and warrant experimental investigation. The detailed protocols and conceptual frameworks presented in this guide offer a clear path forward for researchers and drug development professionals to unlock the therapeutic potential of this intriguing molecule. Rigorous and systematic evaluation, as outlined herein, will be crucial in determining the true biological activity profile of this compound and its potential applications in human health.

References

- 1. This compound | C9H12O3 | CID 13313561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Non-Halogenated Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of phenolic compounds isolated from the fruits of Artocarpus heterophyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Antioxidant and Anti-Inflammatory Actions of Polyphenols from Red and White Grape Pomace in Ischemic Heart Diseases | MDPI [mdpi.com]

- 15. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 19. An evaluation of the structure-activity relationships of a series of analogues of mephenesin and strychnine on the response to pressure in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mephenesin - Wikipedia [en.wikipedia.org]

- 21. file.medchemexpress.com [file.medchemexpress.com]

- 22. Mephenesin | C10H14O3 | CID 4059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Mephenesin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

role of 4-(2-Methoxyethoxy)phenol as a metoprolol intermediate

An In-depth Technical Guide to the Role of 4-(2-Methoxyethoxy)phenol as a Metoprolol Intermediate

Authored by a Senior Application Scientist

Metoprolol, a cardioselective β-1 adrenergic receptor blocker, is a cornerstone in the management of cardiovascular diseases, including hypertension and angina pectoris.[1] The industrial synthesis of this critical pharmaceutical agent relies on a robust and efficient chemical pathway, at the heart of which lies the key intermediate: this compound. This technical guide provides an in-depth exploration of the synthesis and role of this compound in the manufacturing of Metoprolol. We will dissect the synthetic pathway, elucidate the causality behind critical process parameters, present detailed experimental protocols, and discuss the formation of impurities. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this vital manufacturing process.

Introduction: The Significance of Metoprolol and its Synthesis

Metoprolol is a widely prescribed medication for treating a range of cardiovascular conditions.[1][2] Its therapeutic efficacy is primarily attributed to the (S)-enantiomer, which exhibits a significantly higher affinity for the β-1 adrenergic receptor than its (R)-counterpart.[3] Consequently, modern synthetic strategies increasingly focus on producing enantiomerically pure (S)-Metoprolol.[4][5]

The most common and industrially viable synthesis of Metoprolol proceeds via a two-step sequence starting from this compound.[1][6] This pathway involves an initial epoxidation followed by an amination reaction. The purity, yield, and cost-effectiveness of the final Metoprolol active pharmaceutical ingredient (API) are critically dependent on the precise control and optimization of each step, beginning with the quality of the this compound intermediate.

The Keystone Intermediate: this compound

This compound is a phenol derivative that serves as the structural backbone for the phenoxy-propanolamine portion of the Metoprolol molecule.[7][8] Its synthesis is a crucial preliminary stage in the overall manufacturing process.

Synthesis of this compound

While commercially available, understanding the synthesis of this intermediate provides a complete picture of the Metoprolol supply chain. A common route starts from the readily available 4-hydroxyacetophenone.[7][8][9] The process involves three primary transformations: bromination, methoxide-bromide exchange, and finally, reduction.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from 4-Hydroxyacetophenone

-

Step 1: Bromination of 4-Hydroxyacetophenone.

-

Dissolve 4-hydroxyacetophenone in a suitable solvent mixture such as ethyl acetate and chloroform.

-

Slowly add a solution of bromine in the same solvent system. The reaction can be catalyzed by a small amount of aluminum chloride.

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain crude α-bromo-4-hydroxyacetophenone.[10]

-

-

Step 2: Preparation of α-methoxy-4-hydroxyacetophenone.

-

In an inert atmosphere, dissolve the α-bromo-4-hydroxyacetophenone from the previous step in methanol.

-

Slowly add this solution to a stirred solution of sodium methoxide in methanol. A precipitate of sodium bromide will form.[9][10]

-

After the reaction is complete (typically 2 hours), remove the solvent. Dissolve the residue in water, adjust the pH to ~6, and extract the product with ethyl acetate.[10]

-

Dry the combined organic phases and concentrate to yield α-methoxy-4-hydroxyacetophenone.[9][10]

-

-

Step 3: Reduction to 4-(2′-methoxyethyl)phenol.

-

In a high-pressure autoclave, combine the α-methoxy-4-hydroxyacetophenone with a suitable solvent (e.g., methanol) and a hydrogenation catalyst (e.g., 10% Pd/C).[10]

-

Purge the system with nitrogen and then hydrogen. Pressurize the autoclave with hydrogen gas (e.g., 300 psig) and heat to around 80°C for approximately 2 hours.[7][10]

-

After cooling and venting, filter the mixture to remove the catalyst. The filtrate contains the final product, 4-(2′-methoxyethyl)phenol, which can be purified further by distillation or recrystallization.[10]

-

The Core Transformation: Synthesis of Metoprolol

The conversion of this compound to Metoprolol is the central part of the manufacturing process. It is a two-step reaction sequence that must be carefully controlled to ensure high yield and purity.[1]

Caption: General synthetic workflow for Metoprolol.

Step 1: Epoxidation - Formation of the Glycidyl Ether Intermediate

The first step is the reaction of this compound with epichlorohydrin in the presence of a base to form the key epoxide intermediate, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.[1][11]

Causality and Experimental Choices: The primary goal of this step is to achieve high purity and yield of the epoxide, often to avoid a costly high-vacuum distillation purification step before proceeding to the next stage.[6][12][13] This is accomplished through careful optimization of reaction parameters.

-

Temperature: The reaction temperature is maintained in a narrow range, typically 40-45°C.[12][14] Lower temperatures (0-25°C) result in significantly longer reaction times (15-20 hours), while higher temperatures (50-70°C) can lead to the formation of by-products.[6][12][13] The 40-45°C range provides an optimal balance of reaction rate and impurity control.[12]

-

Molar Ratio: A slight excess of epichlorohydrin is used. A molar ratio of 4-(2-methoxyethyl)phenol to epichlorohydrin in the range of 1:1.1 to 1:1.4 is recommended to drive the reaction to completion while minimizing unreacted phenol.[14]

-

Base and pH Control: An inorganic base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[1][12] After the reaction, the organic phase is washed with water. Maintaining the pH of this wash water between 7 and 8 is critical to remove the base and salts without hydrolyzing the newly formed epoxide ring, which would form an undesired diol impurity (Metoprolol Impurity D).[12][13][15]

| Parameter | Optimized Value/Range | Rationale & Expected Outcome | Reference |

| Molar Ratio (Phenol:Epichlorohydrin) | 1:1.1 to 1:1.4 | Ensures complete conversion of the phenol; minimizes starting material in the product. | [14] |

| Temperature | 40-45°C | Optimal balance of reaction speed and minimal side-product formation. | [12][14] |

| Base | Sodium or Potassium Hydroxide | Efficiently generates the phenoxide nucleophile for reaction. | [1][12] |

| pH of Water Wash | 7-8 | Prevents hydrolysis of the epoxide intermediate, ensuring high purity. | [12][13] |

Table 1: Optimized Reaction Conditions for Epoxide Formation.

Experimental Protocol: Synthesis of the Epoxide Intermediate

-

In a reaction vessel, combine 4-(2-methoxyethyl)phenol and epichlorohydrin in a molar ratio of approximately 1:1.3.[14]

-

Add an aqueous solution of sodium or potassium hydroxide.

-

Maintain the reaction temperature between 40°C and 45°C with stirring for 3 to 5 hours.[12][13]

-

Upon completion, separate the organic and aqueous phases.

-

Wash the organic phase three times with water, ensuring the pH is maintained between 7 and 8.[12][13]

-

Traces of water can be removed from the organic phase by azeotropic distillation under vacuum at a temperature below 55°C.[13] The resulting epoxide intermediate is often used directly in the next step without further purification.[12]

Step 2: Amination - Ring-Opening of the Epoxide

The epoxide intermediate undergoes a nucleophilic ring-opening reaction with isopropylamine to form the Metoprolol base.[1] This reaction is a classic example of an SN2 attack on an epoxide.

Causality and Experimental Choices:

-

Reagent: Isopropylamine acts as both the nucleophile and, in some processes, the solvent.[13] Using a large excess of isopropylamine can increase reaction rates but adds significant cost and requires extensive recovery operations.[12] Optimized processes use a more controlled amount in the presence of a solvent like isopropanol or methanol, or run solvent-free at a slightly elevated temperature.[1][6]

-

Temperature: The initial addition of isopropylamine to the epoxide is often done at a lower temperature (10-25°C) to control the initial exotherm.[14] The reaction is then heated to 50-55°C to ensure completion.[6][14][16] Running the reaction at higher temperatures under pressure is also described but requires specialized equipment.[6]

-

Purity and Yield: By carefully controlling the reaction conditions and using the high-purity epoxide from the previous step, a Metoprolol base with a purity greater than 99% and a yield of 88-89% can be achieved.[12][14]

Experimental Protocol: Synthesis of Metoprolol Base

-

Charge the epoxide intermediate into a suitable reaction vessel.

-

Slowly add isopropylamine while maintaining the temperature below 25°C.[14]

-

Once the addition is complete, raise the temperature to 50-55°C and continue the reaction until completion, as monitored by a suitable analytical method (e.g., HPLC or TLC).[6][14]

-

After the reaction, quench the mixture with water. The product can be extracted using a solvent like toluene.[12]

-

The organic layer is washed with water to remove excess isopropylamine.

-

The solvent is distilled off under vacuum to yield the crude Metoprolol base.[12]

Asymmetric Synthesis: Targeting the (S)-Enantiomer

For enhanced therapeutic benefit and to minimize potential side effects, the synthesis of the active (S)-Metoprolol is highly desirable.[3] This is achieved through asymmetric synthesis, most commonly by using a chiral starting material.

The most direct approach is to replace racemic epichlorohydrin in Step 1 with an enantiomerically pure version. To produce (S)-Metoprolol, (R)-epichlorohydrin is used as the chiral precursor.[4][14] The stereochemistry of the epoxide dictates the stereochemistry of the final product.

Caption: Asymmetric synthesis workflow for (S)-Metoprolol.

Final Steps: Purification and Salt Formation

The crude Metoprolol base is purified and converted into a stable, crystalline, and pharmaceutically acceptable salt. Metoprolol succinate and tartrate are common forms.[12][13]

-

Purification: The Metoprolol base can be purified by crystallization from a suitable solvent like acetone.[12]

-

Salt Formation: A stoichiometric amount of the desired acid (e.g., succinic acid or tartaric acid) dissolved in a solvent (e.g., acetone) is added to the purified Metoprolol base solution.[12][13]

-

pH Control: The pH of the mixture is carefully adjusted (e.g., 7.2 ± 0.1 for succinate, 6.2 ± 0.1 for tartrate) to maximize the yield and purity of the salt.[12][14]

-